

SC-57461A: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: SC-57461A

Cat. No.: B1680876

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For Researchers, Scientists, and Drug Development Professionals

SC-57461A is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).^[1] By targeting LTA4 hydrolase, **SC-57461A** effectively reduces the production of LTB4, which is implicated in a variety of inflammatory diseases. This guide provides a comprehensive comparison of the available in vitro and in vivo data for **SC-57461A**, offering valuable insights for researchers and professionals in the field of drug development.

Data Presentation

In Vitro Efficacy of SC-57461A

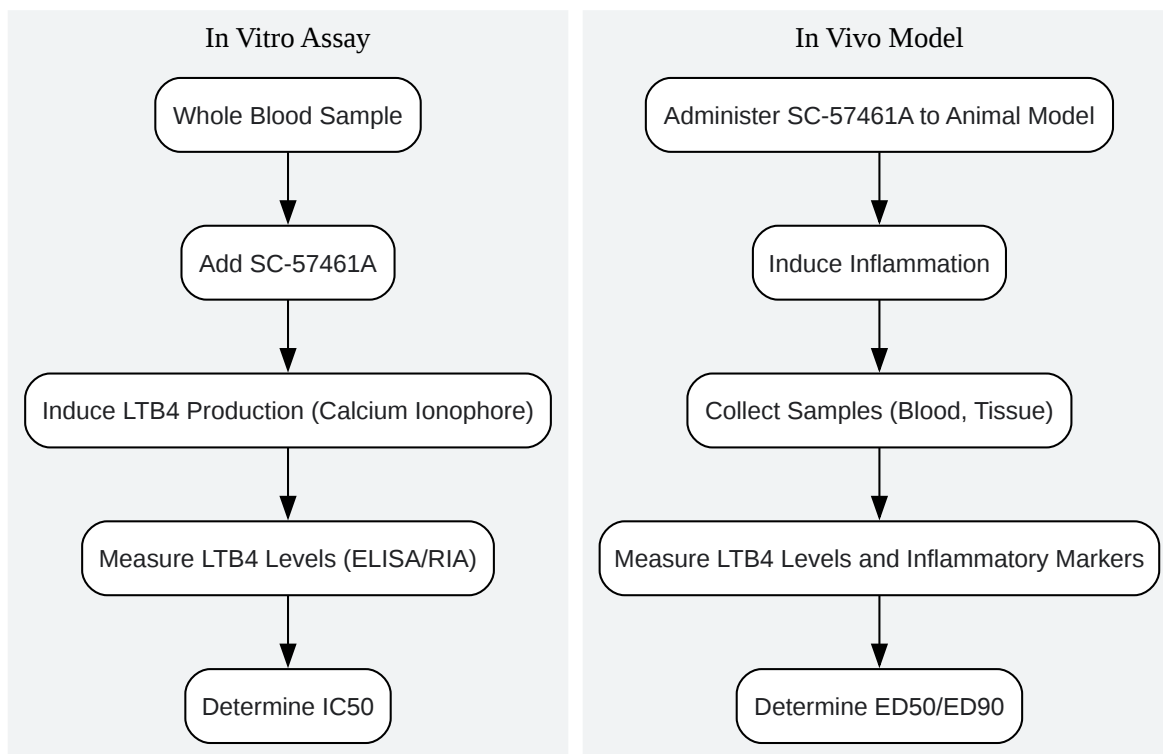
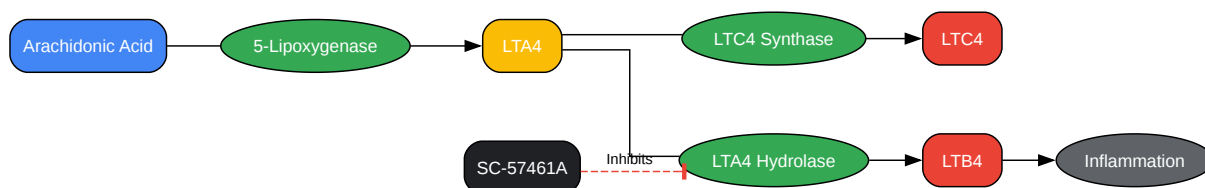
Parameter	Species	System	Value	Reference
IC50	Human	Recombinant LTA4 Hydrolase	2.5 nM	[1][2]
Human	Calcium Ionophore-Induced LTB4 Production (Whole Blood)	49 nM	[1][2]	
Mouse	Recombinant LTA4 Hydrolase	3 nM	[2]	
Mouse	Calcium Ionophore-Induced LTB4 Production (Whole Blood)	166 nM	[2]	
Rat	Recombinant LTA4 Hydrolase	23 nM	[2]	
Rat	Calcium Ionophore-Induced LTB4 Production (Whole Blood)	466 nM	[2]	
Ki	Human	Recombinant LTA4 Hydrolase (Epoxide Hydrolase Activity)	23 nM	[1]
Human	Recombinant LTA4 Hydrolase (Aminopeptidase Activity)	27 nM		

In Vivo Efficacy of SC-57461A

Model	Species	Parameter	Dose/Concentration	Effect	Reference
Ex vivo LTB4 Production	Mouse	ED50	0.2 mg/kg (at 1.0 h)	Inhibition of calcium ionophore-stimulated LTB4 production	
Mouse	ED50	0.8 mg/kg (at 3.0 h)	Inhibition of calcium ionophore-stimulated LTB4 production		
Mouse	Single Dose	10 mg/kg	67% inhibition at 18 h, 44% inhibition at 24 h		
Ionophore-Induced Peritoneal Eicosanoid Production	Rat	ED50	0.3-1 mg/kg	Dose-dependent inhibition of LTB4 production	
Reversed Passive Dermal Arthus Model	Rat	ED90	3-10 mg/kg	Blockade of LTB4 production	
Arachidonic Acid-Induced Ear Edema	Mouse	Pretreatment	Oral or Topical	Blocked ear edema	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the leukotriene biosynthesis pathway targeted by **SC-57461A** and a general workflow for evaluating its inhibitory activity.



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References

- 1. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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